molecular formula C19H23NO2 B14400724 N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide CAS No. 88066-61-9

N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide

Cat. No.: B14400724
CAS No.: 88066-61-9
M. Wt: 297.4 g/mol
InChI Key: DWIGDPMSRGOXJH-UHFFFAOYSA-N
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Description

N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenylethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with ethylamine and phenylethylamine in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or sedative properties.

    Industry: Used in the production of specialty chemicals or as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting enzymes: Blocking the activity of enzymes involved in metabolic pathways.

    Altering cellular pathways: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(3-methoxyphenyl)acetamide
  • N-(1-Phenylethyl)-2-(3-methoxyphenyl)acetamide
  • N-Ethyl-2-(3-hydroxyphenyl)-N-(1-phenylethyl)acetamide

Uniqueness

N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for example, may enhance its solubility and reactivity.

Properties

CAS No.

88066-61-9

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C19H23NO2/c1-4-20(15(2)17-10-6-5-7-11-17)19(21)14-16-9-8-12-18(13-16)22-3/h5-13,15H,4,14H2,1-3H3

InChI Key

DWIGDPMSRGOXJH-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C1=CC=CC=C1)C(=O)CC2=CC(=CC=C2)OC

Origin of Product

United States

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